molecular formula C27H36FN5O7S B13710170 Biotin-FA-FMK

Biotin-FA-FMK

Cat. No.: B13710170
M. Wt: 593.7 g/mol
InChI Key: YDCKNEYFIWYFGH-AJBHJIFRSA-N
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Description

Biotin-FA-FMK is a biotinylated analog of the cathepsin inhibitor Z-FA-FMK. It is a cell-permeable compound that combines biotin with a fluorochrome-based fluorescent probe (FA-FMK). This compound is often used for labeling and detecting proteins or cells, particularly in the study of apoptosis and protease activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-FA-FMK can be synthesized by combining biotin with a fluorochrome-based probe (FA-FMK). The preparation involves dissolving this compound in high-purity (>99.9%) dimethyl sulfoxide (DMSO) or dry dimethylformamide (DMF). Concentrations up to 20 mM can be prepared in these solvents .

Industrial Production Methods

For industrial production, this compound is typically synthesized in a controlled laboratory environment. The product is stored at -20°C for long-term stability. Stock solutions in DMF or DMSO can be stored at -20°C for up to one year .

Chemical Reactions Analysis

Types of Reactions

Biotin-FA-FMK undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include DMSO and DMF for dissolution. The compound is often used in cell culture studies to inhibit specific proteases .

Major Products Formed

The major products formed from reactions involving this compound are enzyme-inhibitor complexes. These complexes can be detected and isolated for further study using standard biochemical procedures .

Mechanism of Action

Biotin-FA-FMK exerts its effects by covalently bonding to the -SH moiety of cysteine residues on target proteins. This irreversible inhibition is facilitated by the FMK group, which acts as a trapping group. The biotin group allows for the detection and isolation of the enzyme-inhibitor complex . The compound’s mechanism involves the modulation of oxidative stress and depletion of intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) levels .

Properties

Molecular Formula

C27H36FN5O7S

Molecular Weight

593.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoic acid

InChI

InChI=1S/C27H36FN5O7S/c1-15(25(38)31-17(12-23(36)37)20(34)13-28)29-26(39)18(11-16-7-3-2-4-8-16)30-22(35)10-6-5-9-21-24-19(14-41-21)32-27(40)33-24/h2-4,7-8,15,17-19,21,24H,5-6,9-14H2,1H3,(H,29,39)(H,30,35)(H,31,38)(H,36,37)(H2,32,33,40)/t15-,17-,18-,19-,21-,24-/m0/s1

InChI Key

YDCKNEYFIWYFGH-AJBHJIFRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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